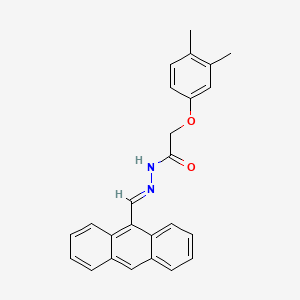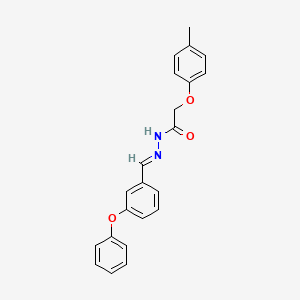
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone, also known as CPTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of histone acetyltransferase enzymes, which play a crucial role in regulating gene expression.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of histone acetyltransferase enzymes, which play a crucial role in regulating gene expression. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Mécanisme D'action
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone inhibits histone acetyltransferase enzymes by binding to the active site of the enzyme and preventing the transfer of acetyl groups to histone proteins. This leads to a decrease in histone acetylation, which in turn affects gene expression. This compound also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It also has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone has several advantages for lab experiments. It is a potent inhibitor of histone acetyltransferase enzymes, making it a useful tool for studying the role of histone acetylation in gene expression. It has also been shown to have anti-inflammatory properties, making it a useful tool for studying the role of inflammation in disease. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. It is also a potent inhibitor of histone acetyltransferase enzymes, which may have unintended effects on gene expression.
Orientations Futures
There are several future directions for research on 5-(3-chlorophenyl)-2-furaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone. One area of research is to investigate its potential as a cancer therapy. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy. Another area of research is to investigate its potential as a treatment for inflammatory diseases. This compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Finally, further research is needed to understand the long-term effects of this compound on cells and organisms, as well as its potential unintended effects on gene expression.
Propriétés
IUPAC Name |
2-N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN7O/c27-19-9-7-8-18(16-19)23-15-14-22(35-23)17-28-34-26-32-24(29-20-10-3-1-4-11-20)31-25(33-26)30-21-12-5-2-6-13-21/h1-17H,(H3,29,30,31,32,33,34)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTLEYODXDKGIX-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860414.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3860419.png)
![3-[4-(diethylamino)-2-isopropoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3860427.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860429.png)
![N-(3-methoxyphenyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3860431.png)

![4-fluoro-N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3860467.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3860485.png)



![N-{[(diphenylmethyl)amino]carbonyl}-2,2-diphenylacetamide](/img/structure/B3860503.png)
![2-{[4-(3-chlorophenoxy)butyl]amino}ethanol](/img/structure/B3860505.png)
